

# Chemical structure and stereochemistry of imipenem and cilastatin

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An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of **Imipenem and Cilastatin**

## Introduction

Imipenem is a potent, broad-spectrum  $\beta$ -lactam antibiotic belonging to the carbapenem class. [1] It was derived from a natural compound called thienamycin, produced by the bacterium *Streptomyces cattleya*. [2] While thienamycin exhibited significant antibacterial activity, its inherent instability in aqueous solutions made it unsuitable for clinical use. [1] The development of imipenem, a more stable N-formimidoyl derivative, overcame this limitation. [2] However, imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I), leading to low urinary concentrations and potential nephrotoxicity. [2][3]

To counteract this, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I. [4][5][6] Cilastatin itself possesses no antibacterial activity but ensures that imipenem remains in its active form for a longer duration, thereby enhancing its therapeutic efficacy and protecting the kidneys. [6][7] This fixed 1:1 combination of **imipenem and cilastatin** provides a powerful tool against a wide range of Gram-positive and Gram-negative, aerobic and anaerobic bacteria, including many multi-drug resistant strains. [2][8]

This guide provides a detailed examination of the chemical structures, stereochemistry, and synergistic interaction of **imipenem and cilastatin** for researchers, scientists, and drug development professionals.

# Chemical Structure and Stereochemistry

## Imipenem

Imipenem is a semi-synthetic derivative of thienamycin. Its core structure is a carbapenem, which is fused to a  $\beta$ -lactam ring. This bicyclic system is characteristic of this class of antibiotics.

- IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[\[8\]](#)[\[9\]](#)
- Chemical Formula:  $C_{12}H_{17}N_3O_4S$ [\[1\]](#)
- Key Structural Features:
  - Carbapenem Core: A 1-azabicyclo[3.2.0]hept-2-ene-7-one ring system. Unlike penicillins (which have a thiazolidine ring) and cephalosporins (which have a dihydrothiazine ring), the carbapenem core has a carbon atom instead of a sulfur atom at position 1, and a double bond between C2 and C3.
  - Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which confers significant stability against hydrolysis by most bacterial  $\beta$ -lactamases.[\[3\]](#)
  - Thioether Side Chain: A 2-(formimidoylamino)ethylthio group at the C3 position, which contributes to the broad spectrum of antibacterial activity.
- Stereochemistry: Imipenem has three chiral centers, leading to a specific stereoisomer that is biologically active. The stereochemical configuration is critical for its ability to bind to penicillin-binding proteins (PBPs) and resist  $\beta$ -lactamase degradation. The configurations are:
  - C5: R configuration
  - C6: S configuration
  - C1' (of the hydroxyethyl side chain): R configuration

## Cilastatin

Cilastatin is a synthetic compound designed specifically to inhibit the renal enzyme dehydropeptidase-I.

- IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid.[\[4\]](#)[\[10\]](#)
- Chemical Formula: C<sub>16</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S[\[4\]](#)
- Key Structural Features:
  - Heptenoic Acid Backbone: A seven-carbon chain with a double bond.
  - Cyclopropyl Group: A 2,2-dimethylcyclopropylcarbonyl moiety.
  - Cysteine Derivative: The structure incorporates a thioether linkage to a derivative of the amino acid L-cysteine.
- Stereochemistry: Cilastatin possesses two primary chiral centers and a specific geometric isomerism at the double bond, which are crucial for its inhibitory activity against DHP-I.
  - C2' (of the cysteine moiety): R configuration
  - C1" (of the cyclopropyl group): S configuration
  - Double Bond: Z configuration

## Quantitative Data

The physicochemical and pharmacokinetic properties of **imipenem** and **cilastatin** are summarized in the tables below.

### Table 1: Physicochemical Properties

Property	Imipenem	Cilastatin (Sodium Salt)
Molecular Formula	$C_{12}H_{17}N_3O_4S$ [1]	$C_{16}H_{25}N_2NaO_5S$ [10]
Molar Mass	299.35 g/mol [1]	380.43 g/mol [10]
Appearance	White to off-white, crystalline solid	Off-white to yellowish-white, amorphous solid[10]
Solubility	Sparingly soluble in water	Very soluble in water and methanol[10]
pKa	Not consistently found	pKa <sub>1</sub> : 2.0, pKa <sub>2</sub> : 4.4, pKa <sub>3</sub> : 9.2[10]

**Table 2: Pharmacokinetic Properties (Intravenous Administration)**

Parameter	Imipenem	Cilastatin
Elimination Half-life	~1 hour[3][11]	~1 hour[11]
Protein Binding	~20%[1]	~40%
Volume of Distribution	0.23 - 0.31 L/kg[8]	~0.14 L/kg[11]
Metabolism	Renal (by dehydropeptidase-I)[1][3]	Primarily renal
Excretion	~70% unchanged in urine (with cilastatin)[3][8]	~70-80% unchanged in urine
Plasma Clearance	~12.1 L/h per 1.73 m <sup>2</sup> [11]	~12.4 L/h per 1.73 m <sup>2</sup> [11]

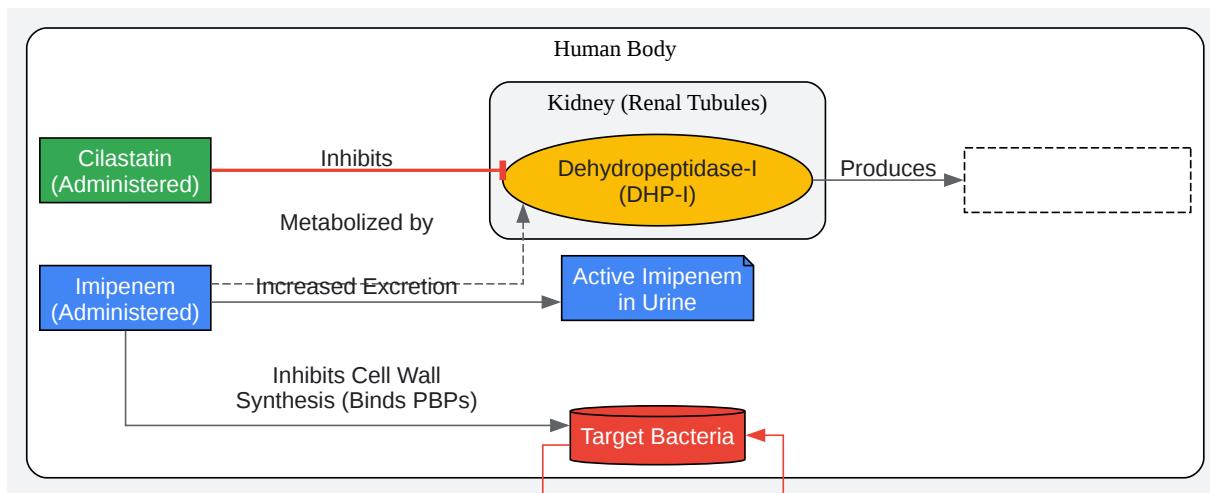
## Mechanism of Action and Synergistic Interaction

The clinical efficacy of the imipenem/cilastatin combination is a direct result of their distinct but complementary mechanisms of action.

- **Imipenem - Antibacterial Action:** Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12] It binds to and inactivates penicillin-binding proteins

(PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8] This disruption leads to cell lysis and bacterial death. Imipenem has a high affinity for PBP-2 and PBP-1a/1b in many Gram-negative bacteria.[8]

- Cilastatin - DHP-I Inhibition: In the human body, imipenem is filtered into the renal tubules where the enzyme dehydropeptidase-I (DHP-I), located on the brush border of proximal tubule cells, rapidly hydrolyzes its  $\beta$ -lactam ring.[2][5] This inactivation not only reduces the amount of active antibiotic excreted in the urine but also creates metabolites that can be nephrotoxic.[3] Cilastatin acts as a potent and specific inhibitor of DHP-I, preventing the degradation of imipenem.[6][13]
- Synergy: By co-administering cilastatin with imipenem, the renal metabolism of the antibiotic is blocked. This results in a significant increase in the half-life and urinary concentration of active imipenem, ensuring therapeutic levels are reached in the urinary tract and enhancing its overall systemic efficacy.[2][5]



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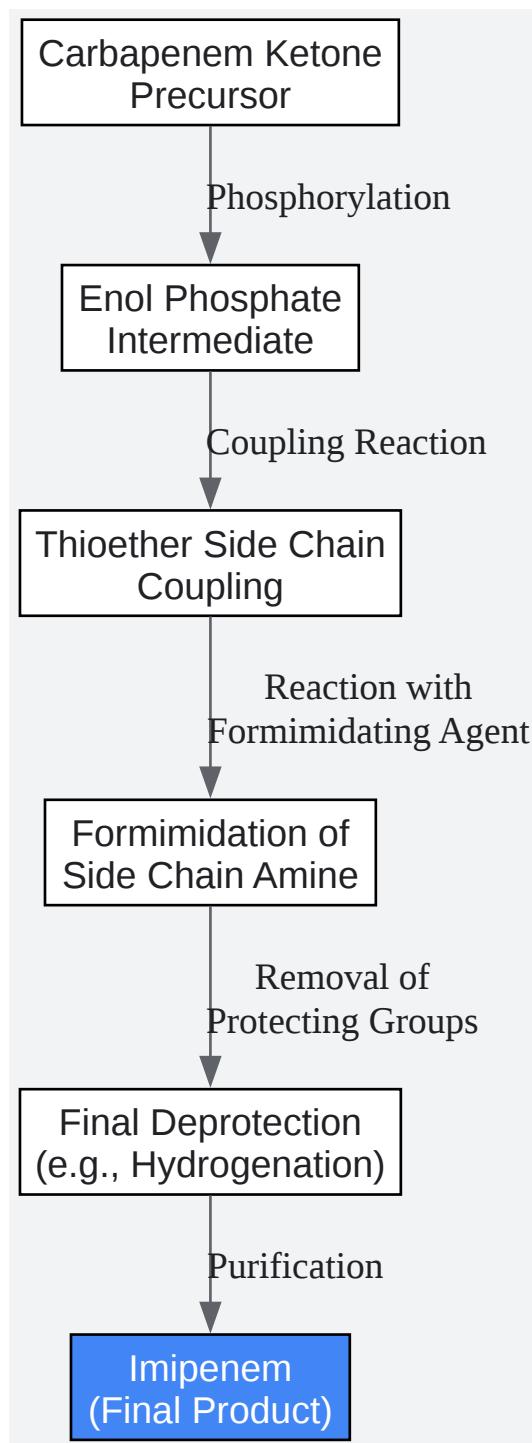
**Caption:** Synergistic mechanism of **Imipenem and Cilastatin**.

# Experimental Protocols

## General Synthesis Outline for Imipenem

The chemical synthesis of imipenem is a multi-step process. While specific industrial protocols are proprietary, the general approach often involves the construction of the carbapenem core followed by the introduction of the side chains. A representative patent describes a process that can be summarized as follows:

- Preparation of the Enol Phosphate Intermediate: A protected carbapenem ketone precursor, such as (5R,6S)p-nitrobenzyl-6-[(1R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-3,7-dione-2-carboxylate, is dissolved in a suitable solvent system (e.g., acetonitrile/tetrahydrofuran).[14]
- Reaction Conditions: The solution is cooled to a low temperature (e.g., 0°C to -10°C). A base (e.g., N,N-diisopropylethylamine) and a phosphorylating agent (e.g., diphenylchlorophosphate) are added sequentially.[14]
- Formation of Intermediate: The reaction mixture is stirred for 1.5-2 hours to form the corresponding enol phosphate derivative. This intermediate is typically used in the next step without purification.[14]
- Side Chain Coupling: The enol phosphate is coupled with a protected form of the thioether side chain (e.g., 2-aminoethanethiol hydrochloride) in the presence of a base.[14]
- Formimidation: The amine group on the side chain is reacted with a formimidating agent (e.g., isopropylformimidate) to install the N-formimidoyl group.[14]
- Deprotection: Protecting groups (e.g., p-nitrobenzyl on the carboxyl group) are removed, typically via hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield the final imipenem molecule.[14]
- Purification: The final product is isolated and purified through crystallization.[14]



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**Caption:** Generalized workflow for the chemical synthesis of Imipenem.

## Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard ( $\sim 1.5 \times 10^8$  CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Preparation of Antibiotic Dilutions: A stock solution of imipenem/cilastatin is prepared. Serial two-fold dilutions are made in broth across the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., from 128  $\mu$ g/mL down to 0.06  $\mu$ g/mL).
- Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Determination of MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

## Conclusion

**Imipenem and cilastatin** represent a landmark in antibiotic therapy, showcasing the power of rational drug design to overcome pharmacological challenges. The specific stereochemistry of imipenem is fundamental to its broad-spectrum activity and resistance to  $\beta$ -lactamases, while the precise structure of cilastatin allows it to function as a highly effective inhibitor of the metabolizing enzyme DHP-I. Their combined use results in a stable, potent, and reliable therapeutic agent for treating severe bacterial infections. A thorough understanding of their chemical structures, stereochemical properties, and the elegant synergy of their mechanisms of action is essential for the continued development of novel anti-infective strategies.

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